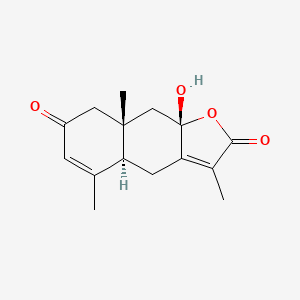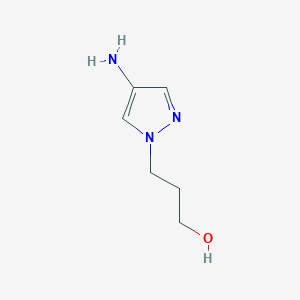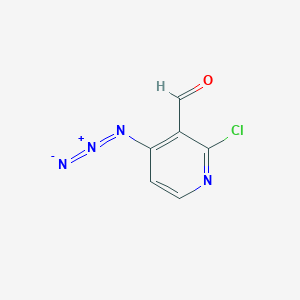
Esmolol Isopropyl Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-1-chloro-6-nitroisoquinoline, such as 6-bromoquinoline, involves processes like the Skraup reaction, which is a classic method for synthesizing quinolines. In one study, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of 54% under optimized conditions (Li Wei, 2011). This method's efficiency can vary depending on factors like the oxidant used, reaction time, and pH adjustments.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds (Kazuma Gotoh & H. Ishida, 2020).
Chemical Reactions and Properties
Isoquinoline compounds undergo a variety of chemical reactions, including nitration, chlorination, alkylation, reduction, and substitution, to produce various intermediates and derivatives. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors involved multiple steps starting from 6-bromoquinolin-4-ol (Fei Lei et al., 2015). These reactions highlight the compound's versatility in chemical synthesis.
Scientific Research Applications
Pharmacokinetic Characteristics of Esmolol
Esmolol's pharmacokinetics define its ultra-short-acting profile, making it ideal for situations requiring brief beta-adrenergic blockade. Its rapid onset and short duration of action are pivotal for its use in acute care settings, particularly for controlling supraventricular arrhythmias, perioperative tachycardia, and acute hypertension. Esmolol is metabolized by red blood cell esterases to a less active metabolite, highlighting its unique elimination pathway that is independent of renal or hepatic function, thus broadening its applicability across patient populations with varying organ functions (Wiest, 1995).
Clinical Efficacy in Acute Care
Esmolol's efficacy spans multiple clinical scenarios, from controlling heart rate in atrial fibrillation to managing perioperative blood pressure and tachycardia. Its role in attenuating hemodynamic responses to surgical stimuli and facilitating rapid control of heart rate in critical care settings underlines its versatility as a pharmacologic agent. The ability to titrate its dose to effect and the minimal intervention required to manage its principal adverse effect, hypotension, underscore its clinical utility (Wiest & Haney, 2012).
Application in Specific Medical Procedures
Esmolol's use in specific medical procedures, including tracheal intubation and extubation, demonstrates its efficacy in minimizing myocardial ischemia and arrhythmias. Its role in reducing the incidence of myocardial ischemia during non-cardiac surgery, particularly in high-risk patients, further illustrates its value in perioperative care. The drug's pharmacodynamic and pharmacokinetic properties make it an ideal agent for managing tachyarrhythmias and hypertension in acute settings (Garnock-Jones, 2012).
Mechanism of Action
Target of Action
Esmolol Isopropyl Amine, commonly known as Esmolol, is a cardioselective beta-1 receptor blocker . It primarily targets the beta-1 adrenergic receptors found in the heart . These receptors play a crucial role in regulating heart rate and force of contraction .
Mode of Action
Esmolol works by competitively blocking the beta-1 adrenergic receptors in the heart . This prevents the action of two naturally occurring substances: epinephrine and norepinephrine . As a result, the force and rate of heart contractions decrease .
Biochemical Pathways
The primary biochemical pathway affected by Esmolol is the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, Esmolol inhibits the effects of epinephrine and norepinephrine, key neurotransmitters in this pathway . This leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . It has a rapid onset but short duration of action . This rapid metabolism results in the formation of a free acid and methanol . The total body clearance in humans was found to be about 20 L/kg/hr, which is greater than cardiac output .
Result of Action
The primary result of Esmolol’s action is a decrease in heart rate and force of contraction . This makes it useful for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Action Environment
The action of Esmolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Additionally, individual patient factors such as age, weight, and overall health status can also influence the drug’s action . .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Esmolol Isopropyl Amine involves the reaction of two starting materials, Esmolol and Isopropyl Amine, to form the final product.", "Starting Materials": ["Esmolol", "Isopropyl Amine"], "Reaction": [ "Step 1: In a flask, add Esmolol and Isopropyl Amine in equimolar amounts.", "Step 2: Heat the mixture to 60-70°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Extract the product with an organic solvent such as ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain the final product, Esmolol Isopropyl Amine." ] } | |
CAS RN |
83356-59-6 |
Molecular Formula |
C₁₈H₃₀N₂O₃ |
Molecular Weight |
322.44 |
synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)